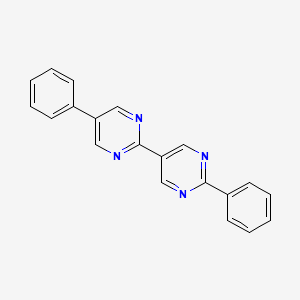
2',5-Diphenyl-2,5'-bipyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,5-Diphenyl-2,5’-bipyrimidine is an organic compound that belongs to the class of bipyrimidines It is characterized by the presence of two phenyl groups attached to a bipyrimidine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’,5-Diphenyl-2,5’-bipyrimidine typically involves the coupling of pyrimidine derivatives with phenyl groups. One common method is the reaction of 2,5-dibromopyrimidine with phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran, with a base like potassium carbonate, at elevated temperatures.
Industrial Production Methods: While specific industrial production methods for 2’,5-Diphenyl-2,5’-bipyrimidine are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2’,5-Diphenyl-2,5’-bipyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the bipyrimidine core to its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl rings or the bipyrimidine core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydro-bipyrimidine derivatives.
Substitution: Various substituted bipyrimidine derivatives depending on the reagents used.
Applications De Recherche Scientifique
2’,5-Diphenyl-2,5’-bipyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a ligand in coordination chemistry, forming complexes with metal ions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 2’,5-Diphenyl-2,5’-bipyrimidine involves its interaction with molecular targets through its bipyrimidine core and phenyl groups. The compound can act as a ligand, coordinating with metal ions to form stable complexes. These complexes can participate in various biochemical pathways, influencing cellular processes and exhibiting biological activities.
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: A well-known ligand in coordination chemistry, used extensively in the formation of metal complexes.
4,4’-Bipyridine: Another bipyridine derivative with applications in materials science and coordination chemistry.
2,2’-Bipyrimidine: Similar to 2’,5-Diphenyl-2,5’-bipyrimidine but without the phenyl groups, used in the synthesis of coordination compounds.
Uniqueness: 2’,5-Diphenyl-2,5’-bipyrimidine is unique due to the presence of phenyl groups, which enhance its electronic properties and potential applications in organic electronics and materials science. The phenyl groups also provide additional sites for functionalization, allowing for the synthesis of a diverse range of derivatives.
Propriétés
Numéro CAS |
122774-09-8 |
|---|---|
Formule moléculaire |
C20H14N4 |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
2-phenyl-5-(5-phenylpyrimidin-2-yl)pyrimidine |
InChI |
InChI=1S/C20H14N4/c1-3-7-15(8-4-1)17-11-21-20(22-12-17)18-13-23-19(24-14-18)16-9-5-2-6-10-16/h1-14H |
Clé InChI |
APPJDYQWQTWKIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CN=C(N=C2)C3=CN=C(N=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



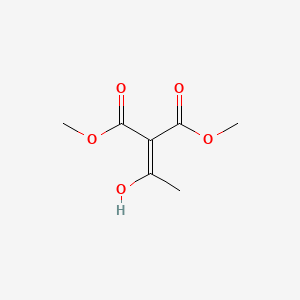
![25,26,27,28-tetrahydroxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-5,11,17,23-tetrasulfonic acid;nonahydrate](/img/structure/B14288965.png)
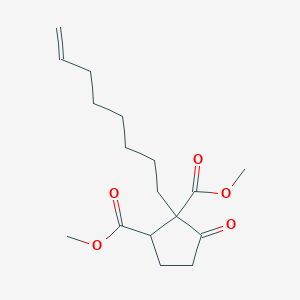

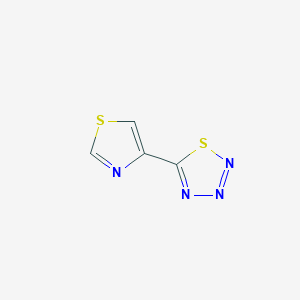

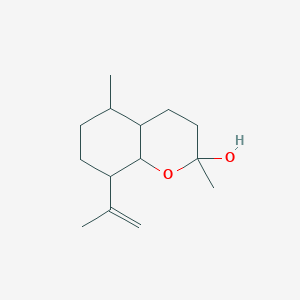
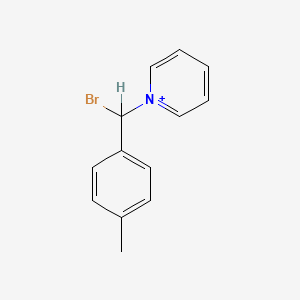
![[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane)](/img/structure/B14288986.png)
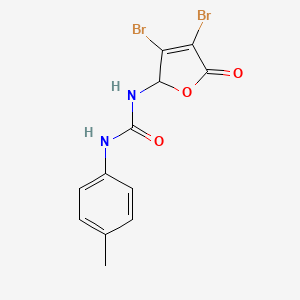

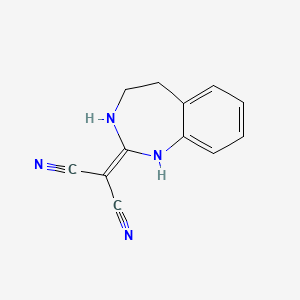
![{3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane](/img/structure/B14288999.png)
